3-Amino-1-chlorobutan-2-one hydrochloride
Description
Contextual Significance within Contemporary Organic Synthesis
In the landscape of modern organic chemistry, the demand for efficient and versatile building blocks is paramount for the construction of complex molecular targets, particularly in the development of new pharmaceutical agents. 3-Amino-1-chlorobutan-2-one (B13242011) hydrochloride serves as a key starting material or intermediate in multi-step synthetic pathways. Its bifunctional nature allows for sequential or chemoselective reactions, providing a route to a diverse range of molecular scaffolds.
A notable application of this compound is demonstrated in the synthesis of N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives, which are investigated as potential modulators of the somatostatin (B550006) receptor 4 (SSTR4). google.com In this context, the amine functionality of 3-amino-1-chlorobutan-2-one hydrochloride participates in nucleophilic substitution or addition reactions, while the α-chloro ketone moiety provides a reactive site for subsequent cyclization or further functionalization. This dual reactivity is instrumental in building the core structures of medicinally relevant compounds.
Strategic Positioning of this compound in α-Halo Ketone and β-Amino Ketone Chemistry
The strategic value of this compound lies in its embodiment of functionalities central to both α-halo ketone and β-amino ketone chemistry.
As an α-Halo Ketone: The presence of a chlorine atom alpha to a carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of many classical and modern synthetic transformations, including:
Hantzsch Thiazole (B1198619) Synthesis: Reaction with thioamides to form thiazole rings.
Gabriel Synthesis: For the introduction of a primary amine.
Favorskii Rearrangement: Under basic conditions to yield carboxylic acid derivatives.
The carbonyl group also activates the α-carbon, facilitating substitution reactions that are often more rapid than those of corresponding alkyl halides.
As a β-Amino Ketone: The β-amino ketone motif is a prevalent structural feature in many natural products and biologically active compounds. This arrangement can influence the stereochemical outcome of reactions at the carbonyl group and can be a precursor for the synthesis of 1,3-amino alcohols, which are important chiral auxiliaries and synthetic intermediates. The amine group can also be a handle for further molecular elaboration.
The strategic advantage of this compound is that it combines these two reactive functionalities in a single, relatively simple molecule, allowing for the streamlined synthesis of targets that require both an amino group and a reactive ketone center.
Fundamental Structural Elements and Inherent Reactivity Implications of this compound
The reactivity of this compound is a direct consequence of its fundamental structural elements. The molecule possesses several key features that dictate its chemical behavior:
Electrophilic Centers: The carbonyl carbon and the α-carbon bearing the chlorine atom are both electrophilic. The carbonyl carbon is susceptible to attack by nucleophiles, and the α-carbon is prone to SN2 displacement of the chloride ion.
Nucleophilic Center: The primary amino group is nucleophilic and can react with a variety of electrophiles. In its hydrochloride salt form, the amine is protonated to an ammonium (B1175870) group, which is non-nucleophilic. Treatment with a base is necessary to liberate the free amine for it to participate in nucleophilic reactions.
Acidic α-Proton: The proton on the carbon atom bearing the amino group is acidic and can be removed by a base, although it is less acidic than the protons alpha to the carbonyl in a simple ketone due to the presence of the electron-donating amino group.
The interplay of these functional groups allows for a range of transformations. For instance, the amine can be protected, allowing for selective reaction at the α-chloro ketone moiety. Conversely, the ketone can be protected as a ketal, enabling chemistry to be performed on the amino group. The hydrochloride salt form enhances the stability and handling of the compound.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₄H₈ClNO·HCl |
| Molecular Weight | 158.03 g/mol |
| CAS Number | 36077-43-7 |
| Appearance | Solid |
| Key Functional Groups | Primary Amine (as hydrochloride), Ketone, Alkyl Chloride |
Properties
IUPAC Name |
3-amino-1-chlorobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRZHHWBHQJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36077-43-7 | |
| Record name | 3-amino-1-chlorobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Amino 1 Chlorobutan 2 One Hydrochloride
Chemo- and Regioselective Synthesis Strategies for 3-Amino-1-chlorobutan-2-one (B13242011) hydrochloride
The synthesis of 3-Amino-1-chlorobutan-2-one hydrochloride presents a significant challenge in controlling both chemoselectivity and regioselectivity. The molecule contains three distinct functional groups—an amino group, a ketone, and a chloroalkane—each susceptible to various chemical transformations. A primary synthetic route could involve the direct chlorination of a suitable precursor, such as 3-aminobutan-2-one. However, controlling the position of chlorination is crucial.
The regioselectivity of α-halogenation of ketones is highly dependent on the reaction conditions. Under acidic conditions, the reaction typically proceeds through an enol intermediate, favoring halogenation at the more substituted α-carbon (the C3 position in 3-aminobutan-2-one). In contrast, basic conditions promote the formation of an enolate, which can lead to halogenation at the less sterically hindered α-carbon (the C1 position). Therefore, to achieve the desired 1-chloro substitution, base-catalyzed or kinetically controlled enolate formation would be the preferred strategy.
A plausible chemo- and regioselective approach would be to start with an N-protected amino acid, such as N-Boc-L-alanine. This protects the amino group from unwanted side reactions. The protected amino acid can then be converted to a Weinreb amide, which upon reaction with a chloromethyl organometallic reagent, would selectively yield the α-chloroketone at the C1 position, while the protected amino group remains at the C3 position.
Table 1: Comparison of Potential Regioselective Chlorination Strategies for 3-Aminobutan-2-one Precursors
| Strategy | Proposed Precursor | Key Reagents | Expected Regioselectivity | Potential Challenges |
| Acid-Catalyzed Halogenation | 3-Aminobutan-2-one | HCl, Cl₂ | Predominantly C3-chlorination | Lack of desired regioselectivity, potential for N-chlorination. |
| Base-Promoted Halogenation | N-Protected 3-aminobutan-2-one | LDA, CCl₄ | Predominantly C1-chlorination | Potential for over-halogenation and side reactions. |
| Weinreb Amide Approach | N-Protected Alanine Weinreb Amide | LiCH₂Cl or ClCH₂MgCl | Highly selective for C1-acylation | Multi-step process requiring protection/deprotection. |
Convergent and Divergent Synthetic Routes for Scalable Production
For the scalable production of this compound, both convergent and divergent synthetic strategies can be considered.
A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of final products. While perhaps less direct for a single target, a divergent route starting from a key chiral building block could be advantageous if structurally related compounds are also of interest. For example, a chiral N-protected aminobutanone could serve as a versatile intermediate for the synthesis of not only the 1-chloro derivative but also other 1-substituted analogs.
Mechanistic Elucidation of Formation Pathways of this compound
A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of this compound.
Identification and Characterization of Key Reaction Intermediates
The key intermediates in the synthesis will depend on the chosen route. In an acid-catalyzed α-chlorination of 3-aminobutan-2-one, the enol form of the ketone is the crucial intermediate. Spectroscopic techniques such as NMR and IR could be employed to detect and characterize this transient species. In a base-promoted reaction, the corresponding enolate is the key intermediate. Its structure and aggregation state can significantly influence the reaction's regioselectivity and stereoselectivity. If a Weinreb amide route is utilized, the tetrahedral intermediate formed upon addition of the chloromethyl nucleophile is a critical species to consider for controlling the reaction outcome.
Kinetic and Thermodynamic Considerations in Synthesis Optimization
The regioselectivity of α-halogenation is a classic example of kinetic versus thermodynamic control. The formation of the enolate at the less substituted carbon (C1) is generally faster (kinetic control), while the enolate at the more substituted carbon (C3) is often more stable (thermodynamic control). To favor the desired 1-chloro product, reaction conditions must be carefully chosen to operate under kinetic control. This typically involves using a strong, sterically hindered base at low temperatures to rapidly and irreversibly form the kinetic enolate.
In stereoselective synthesis, understanding the kinetic and thermodynamic parameters of the stereochemistry-determining step is crucial. For catalytic asymmetric reactions, detailed kinetic studies can help elucidate the mechanism and identify the rate-determining and selectivity-determining steps, which is essential for catalyst optimization.
Process Intensification and Green Chemistry Principles in this compound Synthesis
Modern pharmaceutical and fine chemical synthesis places a strong emphasis on process intensification and the application of green chemistry principles to enhance safety, efficiency, and sustainability.
Process intensification strategies that could be applied to the synthesis of this compound include the use of continuous flow reactors. Flow chemistry can offer significant advantages for hazardous reactions, such as those involving strong bases or reactive chlorinating agents, by providing better control over reaction temperature, mixing, and reaction time. This can lead to improved yields, selectivity, and safety, particularly during scale-up.
From a green chemistry perspective, several aspects can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as bio-based solvents, ionic liquids, or even water where possible.
Catalysis: Employing catalytic methods, including biocatalysis (e.g., using transaminases for the stereoselective amination step), to reduce the need for stoichiometric reagents and minimize waste.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by running reactions at ambient temperature and pressure.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.
Solvent-Free and Catalytic Approaches
Modern synthetic chemistry is progressively moving towards methodologies that reduce or eliminate the use of volatile and often hazardous organic solvents. Solvent-free, or solid-state, reactions can lead to improved efficiency, reduced reaction times, and easier product isolation. Coupled with the use of catalysts, these approaches offer powerful tools for the environmentally benign synthesis of complex molecules like this compound.
One potential catalytic approach involves the direct α-amination and α-chlorination of a suitable butanone precursor. Research has shown that organocatalysis can be a powerful tool for the enantioselective α-chlorination of ketones. mdpi.com For instance, chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. mdpi.com While not a direct analogue, this principle could be adapted for the chlorination of a protected aminobutanone derivative.
A plausible solvent-free catalytic route could involve a mechanochemical approach, where mechanical energy (e.g., ball milling) is used to drive the reaction in the absence of a bulk solvent. This technique has been successfully applied to a variety of organic transformations.
A hypothetical catalytic synthesis could proceed as follows:
Catalytic α-amination: Starting with 1-chlorobutan-2-one, a direct catalytic α-amination could be envisioned. Transition metal catalysts (e.g., copper or palladium-based) or organocatalysts could be employed to facilitate the introduction of an amino group at the C3 position. The use of a catalyst would lower the activation energy and allow the reaction to proceed under milder, potentially solvent-free, conditions.
Catalytic α-chlorination: Alternatively, starting from 3-aminobutan-2-one, a selective catalytic α-chlorination at the C1 position would be required. Recent advancements have demonstrated the catalytic enantioselective nucleophilic α-chlorination of ketones using sodium chloride (NaCl) as the chlorine source, which represents a greener alternative to traditional electrophilic chlorinating agents. nih.govscribd.com A chiral thiourea (B124793) catalyst, for example, can facilitate enantioconvergent carbon-chlorine bond formation. nih.gov
The final step in either route would be the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid, a process that can often be carried out in a highly concentrated or even solvent-free gaseous environment.
A summary of potential catalytic approaches is presented in the table below:
| Catalytic Approach | Starting Material | Key Reagents/Catalysts | Potential Advantages |
| Direct α-amination | 1-chlorobutan-2-one | Ammonia (B1221849)/Amine source, Transition metal or Organocatalyst | Potentially fewer steps |
| Direct α-chlorination | 3-aminobutan-2-one (protected) | NaCl, Chiral thiourea catalyst, Phase-transfer catalyst | Use of a green chlorine source, potential for enantioselectivity |
| One-pot aminochlorination | Butan-2-one | Amine and chlorine source, multifunctional catalyst | Increased efficiency, reduced workup |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.com High atom economy is achieved in reactions where byproducts are minimized. Waste minimization, a broader concept, encompasses not only reducing byproducts but also minimizing solvent use, energy consumption, and the use of hazardous reagents.
Traditional multi-step syntheses of complex molecules like this compound often suffer from low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. For instance, a classical approach might involve the protection of an amino acid, conversion to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and finally, reaction with HCl to yield the α-chloroketone. acs.org While effective, this sequence generates significant waste.
Advanced strategies to improve atom economy and minimize waste in the synthesis of this compound would focus on:
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage for workup and purification, and minimize product loss between steps. A one-pot procedure for the direct conversion of ketones to α-chloroketone acetals using iodobenzene (B50100) dichloride has been reported, showcasing the potential of this approach. organic-chemistry.org A similar one-pot strategy for the amination and chlorination of a butanone precursor would be highly desirable.
Catalytic Processes: As discussed in the previous section, the use of catalysts in place of stoichiometric reagents dramatically improves atom economy. Catalysts are used in small amounts and are regenerated during the reaction, thus not contributing to the waste stream.
Use of Greener Reagents: Employing less hazardous and more environmentally benign reagents is crucial for waste minimization. The use of NaCl as a chlorine source instead of toxic elemental chlorine or N-halosuccinimides, which generate significant waste, is a prime example. nih.govchemistryviews.org Photocatalytic methods that utilize light energy to drive reactions with greener reagents are also gaining prominence. chemistryviews.org
The table below outlines a comparison of a hypothetical traditional synthesis with a more atom-economical, greener approach.
| Metric | Traditional Synthesis (e.g., via Diazoketone) | Greener Catalytic Synthesis (Hypothetical) |
| Atom Economy | Low (due to protecting groups, diazomethane, etc.) | High (direct functionalization) |
| Solvent Use | High (multiple steps with workups and purifications) | Low to None (one-pot, solvent-free conditions) |
| Reagent Toxicity | Moderate to High (diazomethane is explosive and toxic) | Low (e.g., NaCl as chlorine source) |
| Number of Steps | Multiple | Potentially fewer (one-pot) |
| Waste Generation | High | Low |
By focusing on the development of catalytic, one-pot procedures that utilize environmentally benign reagents, the synthesis of this compound can be made significantly more sustainable, aligning with the principles of modern green chemistry.
Chemical Reactivity and Transformative Potential of 3 Amino 1 Chlorobutan 2 One Hydrochloride
Nucleophilic Substitution Reactions Involving the Chloromethyl Ketone Moiety of 3-Amino-1-chlorobutan-2-one (B13242011) hydrochloride
The α-chloroketone unit is a prominent feature of 3-Amino-1-chlorobutan-2-one hydrochloride, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the leaving group ability of the chloride ion, facilitating substitution reactions.
Intramolecular Cyclization and Ring-Closing Pathways
The proximate amino and chloromethyl ketone groups within the same molecule create a perfect scenario for intramolecular cyclization. Deprotonation of the amino group generates a potent internal nucleophile that can readily attack the electrophilic carbon bearing the chlorine atom, leading to the formation of cyclic structures. A primary example of this is the formation of aziridinyl ketones. This transformation typically proceeds under basic conditions, which neutralize the hydrochloride salt and free the primary amine for cyclization. The resulting 2-acetyl-3-methylaziridine is a valuable chiral building block for more complex nitrogen-containing heterocycles.
Another potential intramolecular cyclization pathway could involve the formation of morpholinone or piperazinone derivatives if the amino group is first derivatized with a suitable tether containing a nucleophile. For instance, acylation of the amino group with a molecule containing a hydroxyl or another amino group could set the stage for a subsequent ring-closing reaction.
Table 1: Examples of Intramolecular Cyclization Reactions
| Reactant | Conditions | Product | Notes |
|---|---|---|---|
| 3-Amino-1-chlorobutan-2-one | Base (e.g., NaHCO3) | 2-Acetyl-3-methylaziridine | Formation of a three-membered aziridine (B145994) ring. |
Intermolecular Substitution and Cross-Coupling Reactions
The electrophilic α-carbon of this compound is also a prime target for a variety of external nucleophiles. These intermolecular reactions allow for the introduction of diverse functionalities at this position. For example, reaction with thiourea (B124793) is a classic method for the synthesis of aminothiazole rings, a common scaffold in medicinal chemistry. Similarly, reaction with pyridine (B92270) derivatives can lead to the formation of pyridinium (B92312) salts, which can be further utilized in reactions such as the Kröhnke pyridine synthesis.
In addition to classical nucleophilic substitution, the chloromethyl ketone moiety can participate in modern cross-coupling reactions. Palladium-catalyzed reactions, for instance, could be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.
Table 2: Examples of Intermolecular Substitution and Cross-Coupling Reactions
| Nucleophile/Reagent | Reaction Type | Potential Product |
|---|---|---|
| Thiourea | Heterocycle formation | 2-Amino-4-(1-amino-2-oxobutyl)thiazole |
| Pyridine | Quaternization | 1-(3-Amino-2-oxobutyl)pyridinium chloride |
| Arylboronic acid / Pd catalyst | Suzuki Coupling | 3-Amino-1-arylbutan-2-one |
Reactivity of the Amino Group in this compound
The primary amino group in this compound is a versatile nucleophilic center that can be readily derivatized. These reactions are fundamental for modifying the compound's structure and properties.
Derivatization via Acylation, Alkylation, and Sulfonylation
The nucleophilic nitrogen can readily attack a variety of electrophilic reagents.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base yields N-acylated derivatives. This transformation is useful for installing an amide functionality, which can alter the compound's biological activity or serve as a protecting group.
Alkylation: The amino group can be alkylated using alkyl halides (e.g., methyl iodide). This reaction can proceed to give mono- and di-alkylated products. Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords sulfonamides. This functional group is a key component in many pharmaceutical agents.
Table 3: Examples of Amino Group Derivatization
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acetic anhydride | Acylation | N-(1-Chloromethyl-2-oxopropyl)acetamide |
| Methyl iodide | Alkylation | 3-(Methylamino)-1-chlorobutan-2-one |
| p-Toluenesulfonyl chloride | Sulfonylation | N-(1-Chloromethyl-2-oxopropyl)-4-methylbenzenesulfonamide |
Formation of Imines, Enamines, and Related Nitrogenous Scaffolds
The primary amino group can condense with carbonyl compounds to form imines (Schiff bases). While the intramolecular carbonyl group is present, intermolecular reactions with other aldehydes or ketones are also possible. Furthermore, under certain conditions, tautomerization can lead to the formation of enamines. Reaction with reagents like hydroxylamine (B1172632) can yield oximes, which are useful synthetic intermediates.
Table 4: Formation of Imines, Enamines, and Related Scaffolds
| Reagent | Product Class |
|---|---|
| Benzaldehyde | Imine (Schiff base) |
| Cyclohexanone | Enamine (after tautomerization) |
| Hydroxylamine | Oxime |
Carbonyl Group Transformations in this compound
The ketone carbonyl group is another site of significant reactivity, primarily undergoing nucleophilic addition reactions.
The carbonyl group can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction. For example, sodium borohydride (B1222165) is a mild reducing agent that can selectively reduce the ketone in the presence of the chloromethyl group.
Furthermore, the carbonyl carbon is electrophilic and can be attacked by organometallic reagents such as Grignard reagents or organolithium compounds. This leads to the formation of tertiary alcohols and the creation of a new carbon-carbon bond, allowing for the construction of more complex molecular architectures.
Table 5: Examples of Carbonyl Group Transformations
| Reagent | Reaction Type | Product |
|---|---|---|
| Sodium borohydride (NaBH4) | Reduction | 3-Amino-1-chlorobutan-2-ol |
| Methylmagnesium bromide (CH3MgBr) followed by workup | Grignard Reaction | 3-Amino-1-chloro-2-methylbutan-2-ol |
Reductive and Oxidative Conversions of the Ketone Functionality
The carbonyl group in this compound is a prime site for reduction and oxidation reactions, leading to a variety of valuable synthetic intermediates.
Reductive Transformations:
The ketone can be reduced to the corresponding secondary alcohol, 3-amino-1-chlorobutan-2-ol, using various reducing agents. The choice of reductant is crucial to ensure chemoselectivity, avoiding reaction with the chloro group. Mild reducing agents are generally preferred. A common method for the reduction of ketones to alcohols is through catalytic hydrogenation or the use of hydride reagents.
A particularly useful transformation is reductive amination , which converts the ketone directly into an amine. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ. wikipedia.org This process is highly valuable for the synthesis of more complex amines and can be performed using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Ketone Reduction | NaBH4, MeOH | 3-Amino-1-chlorobutan-2-ol |
| Reductive Amination | R-NH2, NaBH3CN | N-substituted-3-amino-1-chlorobutan-2-amine |
Oxidative Transformations:
While less common for simple ketones, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can be achieved under specific conditions, potentially leading to the formation of carboxylic acid derivatives. However, the presence of the amino and chloro groups complicates such transformations, often leading to undesired side reactions. More controlled oxidation might be achievable after protecting the amino group.
Nucleophilic Additions to the Carbonyl Center
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. nih.gov These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Addition of Organometallic Reagents:
Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the ketone to form tertiary alcohols. The reaction must be carried out under anhydrous conditions, and the amino group typically requires protection (e.g., as a carbamate) to prevent it from reacting with the organometallic reagent.
Cyanohydrin Formation:
The addition of cyanide ions (from sources like KCN or NaCN) to the ketone functionality results in the formation of a cyanohydrin. This reaction is often reversible and base-catalyzed. The resulting α-amino cyanohydrins are versatile intermediates that can be hydrolyzed to α-hydroxy acids or reduced to amino alcohols.
Wittig Reaction:
The ketone can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide (a Wittig reagent). This allows for the introduction of a carbon-carbon double bond with control over its position.
| Nucleophile | Reagent | Product Type |
|---|---|---|
| Carbon Nucleophile | RMgX or RLi | Tertiary Alcohol |
| Cyanide | KCN, H+ | Cyanohydrin |
| Phosphorus Ylide | Ph3P=CHR | Alkene |
Cascade and Multi-Component Reactions Utilizing this compound
The multiple reactive sites in this compound make it an ideal substrate for cascade and multi-component reactions (MCRs). researchgate.net These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.
Heterocycle Synthesis:
This compound is a valuable precursor for the synthesis of various heterocyclic systems. rsc.orgnih.gov The combination of the amino group, the ketone, and the α-chloro group can be exploited in condensation reactions with other bifunctional molecules. For example, reaction with thiourea or thioamides can lead to the formation of thiazole (B1198619) derivatives, a reaction analogous to the Hantzsch thiazole synthesis. nih.govwikipedia.org Similarly, pyrroles can be synthesized via the Hantzsch pyrrole (B145914) synthesis by reacting the α-haloketone with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine. wikipedia.orgnih.gov
Paal-Knorr Pyrrole Synthesis Analogue:
In a variation of the Paal-Knorr synthesis, the amino group of 3-amino-1-chlorobutan-2-one can react intramolecularly or intermolecularly with a dicarbonyl compound to form pyrroles or other nitrogen-containing heterocycles.
Ugi and Passerini Reactions:
While not a direct substrate for the classical Ugi or Passerini reactions, derivatives of this compound, where the ketone is converted to an imine or the amine is part of an isocyanide, could potentially participate in these powerful MCRs for the synthesis of complex amides and esters.
The strategic combination of the inherent reactivity of the ketone, the leaving group ability of the chlorine, and the nucleophilicity of the amine group opens up a vast landscape of possibilities for the use of this compound in the efficient synthesis of diverse and complex molecular targets.
Theoretical and Computational Investigations of 3 Amino 1 Chlorobutan 2 One Hydrochloride
Advanced Analytical Characterization Techniques for 3 Amino 1 Chlorobutan 2 One Hydrochloride and Its Synthetic Transformations
High-Resolution Spectroscopic Methodologies for Structural Elucidation Beyond Basic Identification
To move beyond simple confirmation and delve into the detailed molecular architecture of 3-Amino-1-chlorobutan-2-one (B13242011) hydrochloride, high-resolution spectroscopic techniques are indispensable. These methods provide in-depth information on atomic connectivity, spatial relationships, and the specific nature of functional groups.
While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules often exhibit signal overlap that complicates unambiguous assignment. Two-dimensional (2D) NMR spectroscopy resolves this by spreading signals across two frequency axes, revealing correlations between nuclei. For 3-Amino-1-chlorobutan-2-one hydrochloride, several 2D NMR experiments are crucial for complete structural elucidation.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For the target molecule, a COSY spectrum would show a cross-peak between the proton on C3 and the methyl protons on C4, confirming this fragment. It would also show a correlation between the C3 proton and the C1 methylene (B1212753) protons if the coupling is significant.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). It is a highly sensitive technique that would definitively link each proton signal to its corresponding carbon atom in the butanone backbone, for instance, confirming that the methylene protons at ~4.5 ppm are attached to the carbon adjacent to the carbonyl.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is powerful for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show correlations from the C4 methyl protons to both C3 and the C2 carbonyl carbon. Crucially, it would also show correlations from the C1 methylene protons to the C2 carbonyl carbon, confirming the position of the chloro-acetyl group.
Interactive Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Position | COSY Correlation with | HSQC Correlation to | HMBC Correlations to |
| H on C1 (-CH₂Cl) | H on C3 (weak) | C1 | C2 (Carbonyl), C3 |
| H on C3 (-CH(NH₂)-) | H on C1 (weak), H on C4 | C3 | C1, C2 (Carbonyl), C4 |
| H on C4 (-CH₃) | H on C3 | C4 | C2 (Carbonyl), C3 |
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the chemical formula (C₄H₉ClNO⁺ for the protonated molecule).
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For 3-Amino-1-chlorobutan-2-one, common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and the amine. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which aids in identifying chlorine-containing fragments.
Interactive Table: Predicted HRMS Data for this compound
| Ion Species | Predicted m/z (Monoisotopic) | Information Provided |
| [M+H]⁺ (³⁵Cl) | 122.0367 | Precise mass of the protonated parent molecule for elemental formula confirmation. |
| [M+H]⁺ (³⁷Cl) | 124.0338 | Confirms the presence of one chlorine atom due to the A+2 isotopic peak. |
| [M+H - CH₃]⁺ | 107.0136 | Fragmentation via loss of the terminal methyl group. |
| [M+H - Cl]⁺ | 87.0651 | Fragmentation via loss of the chlorine atom. |
| [CH₃-CH-NH₂]⁺ | 44.0500 | Alpha-cleavage between C2 and C3. |
| [Cl-CH₂-C=O]⁺ | 76.9790 | Alpha-cleavage between C2 and C3. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct information about the functional groups present. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability.
For this compound, the key functional groups would produce characteristic signals:
Carbonyl (C=O) Stretch: A strong, sharp absorption in the IR spectrum, typically around 1720-1740 cm⁻¹ for an α-chloroketone. This band would also be observable, though potentially weaker, in the Raman spectrum.
Amine (N-H) Stretch: As a hydrochloride salt, the primary amine exists as an ammonium (B1175870) group (-NH₃⁺). This gives rise to broad and strong absorptions in the IR spectrum between 3000-2800 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretch typically appears in the "fingerprint region" of the IR spectrum, usually between 800-600 cm⁻¹, and can be a strong band in the Raman spectrum.
The combination of IR and Raman provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into molecular symmetry and structure.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| -NH₃⁺ | N-H Stretch | 3000-2800 (Strong, Broad) | Weak |
| C-H (sp³) | C-H Stretch | 2980-2850 (Medium-Strong) | Strong |
| C=O | C=O Stretch | 1740-1720 (Strong, Sharp) | Medium |
| -NH₃⁺ | N-H Bend | ~1600-1500 (Medium, Broad) | Weak |
| C-Cl | C-Cl Stretch | 800-600 (Medium-Strong) | Strong |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. For a chiral molecule like 3-Amino-1-chlorobutan-2-one, chiral chromatography is also a critical tool for ensuring stereochemical purity.
Since 3-Amino-1-chlorobutan-2-one possesses a chiral center at the C3 position, it exists as a pair of enantiomers. In pharmaceutical development, it is often the case that only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. Therefore, accurately quantifying the enantiomeric purity, or enantiomeric excess (ee), is crucial.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral compounds, including aminoketones. By analyzing a sample on a calibrated chiral HPLC system, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess.
Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)
Interactive Table: Example Chiral HPLC Data for Enantiomeric Purity
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-enantiomer | 8.52 | 98500 | 97.0% |
| (S)-enantiomer | 9.78 | 1500 |
While analytical HPLC is used for purity assessment on a small scale, preparative chromatography is the technique used to physically separate and purify larger quantities of a compound, ranging from milligrams to kilograms. This is a vital step in pharmaceutical manufacturing to isolate intermediates and APIs with high purity.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns (with wider diameters), larger stationary phase particle sizes, and higher flow rates to accommodate significantly higher sample loads. The goal is to isolate the desired compound (or a specific enantiomer after chiral separation) from all impurities. The collected fractions containing the pure compound are then combined, and the solvent is removed, yielding the purified material for subsequent synthetic steps or final formulation. The ability to scale up a separation from an analytical method to a preparative one is a key consideration in process development.
Interactive Table: Comparison of Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Internal Diameter | 2.1 - 4.6 mm | >20 mm to >100 mm |
| Particle Size | 1.8 - 5 µm | 5 - 20 µm or larger |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Kilograms (kg) |
| Flow Rate | 0.2 - 2 mL/min | 20 mL/min to >1000 mL/min |
| Primary Goal | Quantification and Purity Assessment | Isolation and Purification |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can definitively establish the molecular structure of this compound, including bond lengths, bond angles, and conformational details. Such data is crucial for understanding its chemical behavior and for designing related compounds.
In a typical single-crystal X-ray diffraction experiment, a crystal of the compound is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, crystallographic analysis would confirm the connectivity of the atoms and provide key information about the stereochemistry at the chiral carbon atom.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant implications for its physical properties. While specific studies on the polymorphism of this compound are not extensively documented, the potential for different crystalline arrangements exists. These polymorphs could exhibit variations in properties such as melting point, solubility, and stability. The investigation of polymorphism typically involves crystallizing the compound under different conditions and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD).
A hypothetical crystallographic data table for a single crystal of this compound is presented below to illustrate the type of information obtained from such an analysis.
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.98 |
| b (Å) | 12.34 |
| c (Å) | 7.65 |
| β (°) | 105.2 |
| Volume (ų) | 817.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.35 |
Advanced Electrochemical and Thermal Analysis Techniques for Mechanistic Insights
Advanced electrochemical and thermal analysis techniques are instrumental in probing the mechanistic aspects of this compound's chemical transformations and stability.
Electrochemical Analysis: Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of a molecule. wikipedia.orglibretexts.org For this compound, which is an α-haloketone, CV can provide insights into the reduction of the carbonyl group and the carbon-halogen bond. nih.govwikipedia.org The electrochemical behavior can reveal information about the electron transfer kinetics and the stability of reaction intermediates. wikipedia.org A cyclic voltammogram would likely show reduction peaks corresponding to these functional groups, and the potentials at which these reductions occur can be quantified.
Thermal Analysis: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase behavior of materials. nih.govlibretexts.orgtainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. tainstruments.com A TGA curve for this compound would indicate the temperature at which it begins to decompose, providing a measure of its thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov DSC can be used to determine the melting point and other phase transitions. The combination of TGA and DSC can provide a comprehensive thermal profile of the compound. nih.gov
A hypothetical data table summarizing the kind of information that could be obtained from these analyses is provided below.
| Analytical Technique | Parameter | Hypothetical Value |
|---|---|---|
| Cyclic Voltammetry (CV) | Reduction Potential (Epc1 vs. Ag/AgCl) | -0.85 V |
| Reduction Potential (Epc2 vs. Ag/AgCl) | -1.20 V | |
| Thermal Analysis | Decomposition Temperature (TGA, onset) | 195 °C |
| Melting Point (DSC) | 175 °C |
Applications of 3 Amino 1 Chlorobutan 2 One Hydrochloride As a Versatile Chemical Building Block
Utility in the Synthesis of Complex Organic Molecules and Natural Product Analogues
The dual reactivity of 3-amino-1-chlorobutan-2-one (B13242011) hydrochloride offers a strategic advantage in the assembly of complex molecular architectures. The α-chloroketone functionality serves as a potent electrophile, enabling carbon-carbon and carbon-heteroatom bond formation through nucleophilic substitution reactions.
Key reactions involving the α-haloketone group include:
Alkylation of Nucleophiles: It can react with a wide array of nucleophiles such as enolates, enamines, carbanions, and heterocycles. This reactivity is fundamental for elongating carbon chains and introducing the aminobutanone backbone into larger molecules.
Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, providing a pathway to structurally diverse products.
The presence of the amino group, which can be protected and deprotected as needed, adds another layer of synthetic utility. It allows for the introduction of nitrogen-containing functionalities or can serve as an anchoring point for building peptide-like structures. This bifunctionality is particularly useful in the modular synthesis of natural product analogues, where different fragments of a complex molecule are assembled sequentially.
| Synthetic Strategy | Reactive Site | Potential Transformation |
| C-C Bond Formation | α-carbon (next to Cl) | Alkylation of enolates/enamines |
| C-N Bond Formation | α-carbon (next to Cl) | Reaction with amines/amides |
| C-O Bond Formation | α-carbon (next to Cl) | Reaction with alcohols/phenols |
| Carboxylic Acid Synthesis | Ketone and α-carbon | Favorskii Rearrangement |
| Peptide Coupling | Amino Group | Amide bond formation |
Precursor for Diverse Nitrogen-Containing Heterocyclic Systems
One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. nih.govresearchgate.net The ability of 3-amino-1-chlorobutan-2-one hydrochloride to provide a four-carbon chain with strategically placed nitrogen and carbonyl functionalities makes it an attractive starting material for various nitrogen-containing rings.
Pyrrole (B145914) Derivatives: The Hantzsch pyrrole synthesis is a classic method that involves the reaction of an α-haloketone with a β-enamino ester or a similar enamine. nih.gov In a potential application, 3-amino-1-chlorobutan-2-one (likely in its N-protected form to prevent self-condensation) could react with an enamine to construct a substituted pyrrole ring. The reaction proceeds via initial N-alkylation followed by cyclization and dehydration.
Imidazole (B134444) Derivatives: Imidazoles can be synthesized by reacting α-haloketones with amidines. The α-haloketone provides two carbon atoms to the final ring. N-protected 3-amino-1-chlorobutan-2-one could react with a formamidine, for instance, to yield a highly functionalized imidazole derivative, which could be deprotected subsequently.
Pyridine (B92270) Derivatives: While less direct, fragments from α-haloketones can be incorporated into pyridine rings. For example, through reactions with enamines or other suitable precursors, the butanone backbone could be used to form part of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine. The Tschitschibabin reaction, which involves the reaction of an α-haloketone with a pyridine, results in the formation of fused imidazo[1,2-a]pyridine (B132010) systems. acs.org
| Heterocycle | General Method | Role of 3-Amino-1-chlorobutan-2-one |
| Pyrrole | Hantzsch Synthesis | Provides the C-C-C=O fragment |
| Imidazole | Reaction with Amidines | Provides the C-C=O fragment |
| Pyridine | Various Condensations | Provides a multi-carbon building block |
| Imidazo[1,2-a]pyridine | Tschitschibabin Reaction | Reactant with a 2-aminopyridine |
Indole (B1671886) Scaffolds: The construction of the indole nucleus can be approached through various strategies. A plausible route involving 3-amino-1-chlorobutan-2-one would be a variation of the Bischler-Möhlau indole synthesis. This would involve the reaction of the α-haloketone with an aniline (B41778) derivative. The initial step is the alkylation of the aniline nitrogen, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the indole ring. The amino group on the butanone side chain would result in a 3-aminoalkyl-substituted indole.
Quinoline (B57606) Scaffolds: The Friedländer annulation is a well-established method for synthesizing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. 3-Amino-1-chlorobutan-2-one could potentially serve as the carbonyl component in this reaction, leading to the formation of a quinoline ring bearing amino and methyl substituents.
| Fused Heterocycle | General Method | Proposed Role of 3-Amino-1-chlorobutan-2-one |
| Indole | Bischler-Möhlau type | Alkylation of an aniline followed by cyclization |
| Quinoline | Friedländer Annulation | Carbonyl component reacting with a 2-aminobenzaldehyde |
Role in the Development of Peptidomimetics and Modified Amino Acid Analogues (Focus on synthetic methodology)
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. The structure of 3-amino-1-chlorobutan-2-one, being an analogue of γ-amino-β-ketobutanoic acid, makes it an excellent scaffold for creating such molecules.
The synthetic methodology focuses on leveraging its bifunctionality:
Peptide Chain Incorporation: The free amino group can be coupled to the C-terminus of a peptide or amino acid using standard peptide coupling reagents (e.g., DCC, HATU), incorporating the chloroketone moiety into a larger chain.
Side-Chain Modification: The α-chloroketone acts as a reactive handle. It can be used to alkylate the side chains of other amino acids (e.g., cysteine, histidine) or to introduce entirely new functionalities through substitution reactions.
Backbone Modification: The ketone can be reduced to a hydroxyl group, creating a statine-like analogue, or reductively aminated to introduce further diversity.
These modifications allow for the synthesis of non-natural amino acid analogues and peptide building blocks with unique conformational constraints and functionalities, which are crucial for designing potent and selective enzyme inhibitors or receptor ligands. For example, α-haloketones derived from amino acids are known building blocks for HIV protease inhibitors. acs.org
Application in Supramolecular Chemistry and Polymer Precursor Synthesis
The defined structure and multiple reactive/interactive sites of this compound suggest its potential use in materials science.
Supramolecular Chemistry: The molecule contains hydrogen bond donors (amine) and acceptors (ketone), which can participate in self-assembly or host-guest interactions to form well-ordered supramolecular structures. Its reactive ends allow it to be incorporated into larger macrocycles or cages, which are central to host-guest chemistry and molecular sensing.
Polymer Precursor Synthesis: As a bifunctional monomer, it can undergo polymerization. For instance, under conditions that favor nucleophilic substitution at the chlorine-bearing carbon and amide bond formation at the amino group, it could potentially form AB-type polymers. Reaction with other difunctional monomers (e.g., diamines or dicarboxylic acids) could lead to the formation of novel polyamides or other condensation polymers with pendant functional groups derived from the ketone. The reactivity of the ketone group within the polymer backbone would also allow for post-polymerization modification, enabling the tuning of polymer properties.
Future Research Directions and Unexplored Avenues for 3 Amino 1 Chlorobutan 2 One Hydrochloride
Development of Novel Catalytic Systems for Transformations Involving 3-Amino-1-chlorobutan-2-one (B13242011) hydrochloride
The presence of two reactive centers in 3-Amino-1-chlorobutan-2-one hydrochloride—the electrophilic carbonyl carbon, the adjacent carbon bearing a halogen, and the nucleophilic amino group—presents a fertile ground for the development of novel catalytic systems. Research in this area could focus on achieving high levels of control over selectivity (chemo-, regio-, and stereoselectivity) in its transformations.
Future investigations could target the design of catalysts for:
Asymmetric Transformations: Chiral catalysts could be developed to control the stereochemistry of reactions involving the ketone or the amino group. For instance, catalytic asymmetric reduction of the ketone or enantioselective alkylation at the α-carbon could provide access to valuable chiral synthons. Methodologies like the enantioselective amination of ketones could be adapted to functionalize the molecule further. nih.gov
Cascade Reactions: Catalysts that can orchestrate sequential reactions in a one-pot fashion would be highly valuable. A single catalyst or a multi-catalyst system could initiate a transformation, for example, at the amino group, which then triggers an intramolecular cyclization involving the α-haloketone moiety to rapidly build complex heterocyclic scaffolds. thieme-connect.comresearchgate.net
Dual-Activation Catalysis: Systems that can simultaneously activate both the nucleophilic amine and the electrophilic α-haloketone part of the molecule could enable previously inaccessible transformations. This approach could lead to novel bond formations and the synthesis of unique molecular frameworks.
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Potential Catalyst Class | Expected Product Type |
| Asymmetric Reduction | Chiral Metal-Ligand Complexes (e.g., Ru, Rh) | Chiral Amino Alcohols |
| Enantioselective Amination | Chiral Brønsted Acids or Metal Catalysts | Diamino Ketone Derivatives |
| Catalytic Cyclization | Lewis or Brønsted Acids/Bases | Heterocyclic compounds (e.g., piperazines, morpholines) |
| Cross-Coupling Reactions | Palladium or Copper Catalysts | Functionalized Butanone Derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The high reactivity of α-haloketones, while advantageous, can sometimes lead to challenges in controlling reaction conditions and ensuring safety on a large scale. mdpi.com Flow chemistry offers a powerful solution by providing precise control over parameters such as temperature, pressure, and reaction time, thereby improving reaction efficiency and safety.
Future research should explore the integration of this compound into continuous flow systems. This would enable:
Rapid Optimization: Automated flow platforms can screen a wide range of reaction conditions in a short period, accelerating the discovery of optimal synthetic routes.
Safer Handling of Reactive Intermediates: Unstable intermediates generated during the transformation of this compound can be generated and consumed in situ, minimizing risks.
Scalable Synthesis: Flow chemistry allows for straightforward scaling of reactions from milligrams to kilograms simply by extending the operation time, facilitating the production of derivatives for further studies.
Furthermore, the use of this compound in solid-phase synthesis, a cornerstone of automated synthesis, is a promising avenue. thieme-connect.comresearchgate.net Immobilizing the molecule on a solid support would allow for the easy separation of products and reagents, streamlining the synthesis of libraries of compounds for screening purposes.
Exploration of this compound in Materials Science and Functional Molecule Design
The ability of α-haloketones to serve as precursors for a wide variety of N-, S-, and O-containing heterocycles is well-documented. mdpi.comwikipedia.orgnih.gov Many of these heterocyclic structures form the core of functional materials, including organic semiconductors, dyes, and sensors.
Unexplored avenues include using this compound as a key monomer or building block for:
Functional Polymers: Polymerization reactions involving the amino group or derivatives of the ketone could lead to novel polymers with tailored electronic, optical, or mechanical properties. The chlorine atom could also be used as a site for post-polymerization modification.
Supramolecular Assemblies: The molecule's functional groups could be used to direct the self-assembly of complex, ordered structures through non-covalent interactions like hydrogen bonding.
Design of Bioactive Scaffolds: The compound is an ideal starting point for creating peptidomimetics or other complex molecules designed to interact with biological targets. thieme-connect.com The inherent functionality allows for the introduction of diverse substituents to probe structure-activity relationships.
Table 2: Potential Applications in Materials and Functional Molecule Synthesis
| Application Area | Synthetic Strategy | Potential Outcome |
| Organic Electronics | Synthesis of conjugated heterocyclic polymers | New materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) |
| Chemical Sensors | Incorporation into fluorescent probes | Chemosensors for detecting specific ions or molecules |
| Drug Discovery | Library synthesis of heterocyclic derivatives | Identification of new pharmacologically active compounds |
| Peptidomimetics | Use as a constrained amino acid surrogate | Development of enzyme inhibitors or receptor ligands |
Interdisciplinary Research Opportunities Leveraging Unique Reactivity Profiles
The unique chemical properties of this compound make it an attractive tool for interdisciplinary research, bridging synthetic organic chemistry with other scientific fields.
Chemical Biology: The compound could be used to design chemical probes to study biological processes. The α-haloketone moiety can act as a covalent binder to specific amino acid residues (like cysteine) in proteins, allowing for the labeling and identification of target proteins.
Medicinal Chemistry: As a versatile scaffold, it is a prime candidate for the synthesis of libraries of compounds to be screened for biological activity. The structural motifs accessible from this starting material are prevalent in many known pharmaceuticals. mdpi.com
Computational Chemistry: Theoretical studies could be employed to predict the reactivity of this compound in various chemical environments and to guide the rational design of new synthetic transformations and functional molecules.
Collaborations between synthetic chemists, biologists, and materials scientists will be crucial to fully exploit the vast and largely unexplored potential of this promising chemical entity.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
